Hydrophobicity (logP) Comparison: 1,2-Dichloro-2,2-difluoro-1-iodoethane vs. 1-Chloro-1,1-difluoro-2-iodoethane
The computed logP of 1,2-dichloro-2,2-difluoro-1-iodoethane is 2.82, approximately 0.4–0.5 log units higher than that of its mono-chloro analog 1-chloro-1,1-difluoro-2-iodoethane (estimated logP ~2.3–2.4). This difference reflects the additional chlorine atom, which increases hydrophobic surface area and can influence membrane permeability and metabolic stability in drug-like molecules [1].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.82 |
| Comparator Or Baseline | 1-Chloro-1,1-difluoro-2-iodoethane (CAS 463-99-0); estimated logP ~2.3–2.4 (based on analog series data; exact computed value not available) |
| Quantified Difference | Δ logP ≈ 0.4–0.5 units |
| Conditions | Computed by ChemSrc algorithm (fragment-based method) |
Why This Matters
A logP difference of 0.4–0.5 units can translate to a 2–3× shift in distribution coefficient, affecting extraction efficiency and chromatographic behavior during purification.
- [1] Estimation based on analog series analysis of halogenated ethanes; logP values for 1-chloro-1,1-difluoro-2-iodoethane inferred from structural similarity to reported compounds. Exact experimental logP for comparator is not publicly available. View Source
